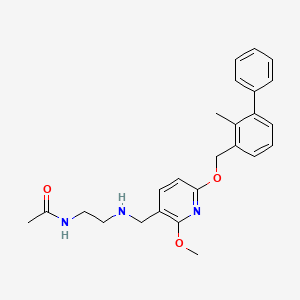
BMT-090605
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMT-090605 is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1). It has an IC50 value of 0.6 nM, making it highly effective in inhibiting AAK1. Additionally, this compound inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively . This compound also exhibits antinociceptive activity, which makes it a valuable candidate for research in neuropathic pain .
Métodos De Preparación
The synthetic routes and reaction conditions for BMT-090605 are not explicitly detailed in the available literature. it is known that the compound is synthesized and available in various forms, including this compound hydrochloride .
Análisis De Reacciones Químicas
BMT-090605 undergoes various chemical reactions, primarily focusing on its inhibitory activity. The compound is known to inhibit AAK1, BIKE, and GAK. The common reagents and conditions used in these reactions are not explicitly mentioned, but the compound’s inhibitory activity is measured using IC50 values . The major products formed from these reactions are the inhibited forms of the respective kinases.
Aplicaciones Científicas De Investigación
BMT-090605 has several scientific research applications, particularly in the field of neuropathic pain. Studies have shown that this compound causes antinociception by inhibiting AAK1 in the spinal cord . This compound has been used in various animal models, including rats, to study its effects on neuropathic pain. The high dose of this compound (3 µg/rat) showed efficacy comparable to intrathecal clonidine (3 µg/rat) .
Mecanismo De Acción
BMT-090605 exerts its effects by inhibiting AAK1, BIKE, and GAK. The inhibition of AAK1 leads to antinociceptive activity, which is beneficial in treating neuropathic pain . The molecular targets of this compound include AAK1, BIKE, and GAK, and the pathways involved are related to neuronal signaling and pain modulation .
Comparación Con Compuestos Similares
BMT-090605 is unique due to its high selectivity and potency in inhibiting AAK1. Similar compounds include other AAK1 inhibitors such as LP-935509, which also shows efficacy in reducing pain responses in various animal models . this compound stands out due to its lower IC50 value and higher selectivity for AAK1 .
Propiedades
Número CAS |
1551403-51-0 |
|---|---|
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.45 |
Nombre IUPAC |
8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1 |
Clave InChI |
NQXBZPJVVGIFBJ-HNNXBMFYSA-N |
SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMT090605; BMT 090605; BMT-090605 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)




![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)



